Enniatin B

Vue d'ensemble

Description

Enniatin B is a secondary metabolism product by Fusarium fungi . It is a well-known antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal compound . It has been found as a contaminant in several food commodities, particularly in cereal grains, co-occurring also with other mycotoxins .

Synthesis Analysis

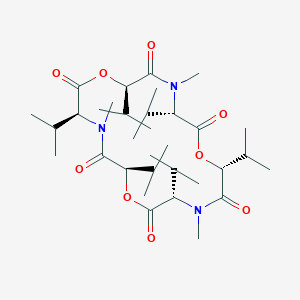

Enniatin B is synthesized through a nine-step (longest linear) batch total synthesis . The synthesis minimizes precipitation during reaction conditions for adaptability to flow synthesis .Molecular Structure Analysis

The molecular formula of Enniatin B is C33H57N3O9 . It is an enniatin obtained from formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units .Chemical Reactions Analysis

The catabolic fate of Enniatin B upon in vitro simulated digestion and colonic fermentation has been evaluated . LC-MS target and untargeted analysis have been performed to quantify the extent of Enniatin B degradation and the formation of catabolic products .Applications De Recherche Scientifique

Food Safety

- Field : Food Safety

- Application : Enniatin B is a mycotoxin produced by Fusarium fungi and is found in several food commodities, particularly in cereal grains . It is used in food safety research to understand its prevalence and impact on human health .

- Method : Food samples are collected and analyzed using liquid chromatography-tandem mass spectrometry .

- Results : Studies have shown a high occurrence of Enniatin B in foodstuffs, with a range from 6 to 269 µg/kg . The most exposed population group was children aged one to nine years .

Antibacterial Research

- Field : Antibacterial Research

- Application : Enniatin B has been recognized for its antibacterial properties and is used in research to study its potential as an antibacterial agent .

- Method : The antibacterial activity of Enniatin B is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Antifungal Research

- Field : Antifungal Research

- Application : Enniatin B is known for its antifungal properties and is used in research to study its potential as an antifungal agent .

- Method : The antifungal activity of Enniatin B is typically assessed using in vitro assays .

- Results : The primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Anticancer Research

- Field : Anticancer Research

- Application : Enniatin B has been a topic of great interest in the last two decades since its potent mammalian cytotoxic activity was demonstrated in several mammalian cell lines .

- Method : The anticancer activity of Enniatin B is typically assessed using in vitro assays .

- Results : The co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested .

Herbicidal Research

- Field : Herbicidal Research

- Application : Enniatin B is known for its herbicidal properties and is used in research to study its potential as a herbicide .

- Method : The herbicidal activity of Enniatin B is typically assessed using in vitro assays .

- Results : The primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Insecticidal Research

- Field : Insecticidal Research

- Application : Enniatin B is known for its insecticidal properties and is used in research to study its potential as an insecticide .

- Method : The insecticidal activity of Enniatin B is typically assessed using in vitro assays .

- Results : The primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Ionophore Research

- Field : Ionophore Research

- Application : The enniatins, including Enniatin B, act as ionophores that bind ammonium . They have been proposed as replacements for nonactin in specific ammonium-based electrodes .

- Method : The ionophoric activity of Enniatin B is typically assessed using in vitro assays .

- Results : The primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Anti-AIDS Research

- Field : Anti-AIDS Research

- Application : Enniatins have been mentioned as potential anti-AIDS drugs .

- Method : The anti-AIDS activity of Enniatin B is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Inhibition of Drug Efflux Pumps

- Field : Pharmacology

- Application : Some biological characteristics of Enniatins such as the inhibition of drug efflux pumps have stimulated interest in these molecules for use in medicine .

- Method : The inhibitory activity of Enniatin B on drug efflux pumps is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Inhibition of Enzymes

- Field : Biochemistry

- Application : Enniatins, including Enniatin B, have been found to inhibit certain enzymes .

- Method : The inhibitory activity of Enniatin B on enzymes is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Antitumor Action

- Field : Oncology

- Application : Recently, the effects of the enniatins on acyl-CoA cholesterol transferase, transporters and the selectivity of their antitumor action have received more focus .

- Method : The antitumor activity of Enniatin B is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Lysosomal Cathepsin B Secretion and Apoptosis Induction

- Field : Pharmacology

- Application : Enniatin B (ENN B) and Beauvericin (BEA) are cyclohexadepsipeptides that can be isolated from Fusarium and Beauveria bassiana, respectively. Both compounds are cytotoxic and ionophoric .

- Method : Epidermal carcinoma-derived cell line KB-3-1 cells were treated with different concentrations of these compounds .

- Results : ENN B and BEA increase lysosomal Ph, which inhibits delivery of cathepsin B from Golgi to lysosomes, thereby inducing cathepsin B release in cytosol, which activates caspases and hence the apoptotic pathway .

Ammonium Binding

- Field : Biochemistry

- Application : The enniatins act as ionophores that bind ammonium, and they have been proposed as replacements for nonactin in specific ammonium-based electrodes .

- Method : The ionophoric activity of Enniatin B is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Acyl-CoA Cholesterol Transferase Inhibition

- Field : Biochemistry

- Application : Recently, the effects of the enniatins on acyl-CoA cholesterol transferase, transporters and the selectivity of their antitumor action have received more focus .

- Method : The inhibitory activity of Enniatin B on acyl-CoA cholesterol transferase is typically assessed using in vitro assays .

- Results : While the exact mechanism is still unclear, the primary mechanism of action of Enniatin B is mainly due to its ionophoric characteristics .

Orientations Futures

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-VYLWARHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891862 | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enniatin B | |

CAS RN |

917-13-5 | |

| Record name | Enniatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

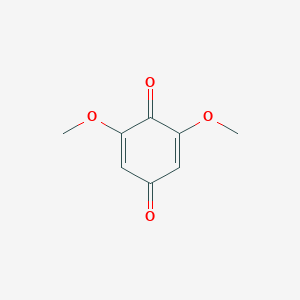

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

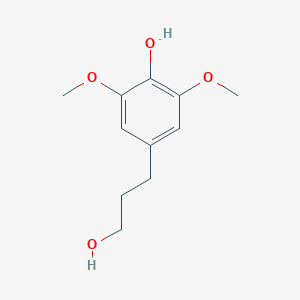

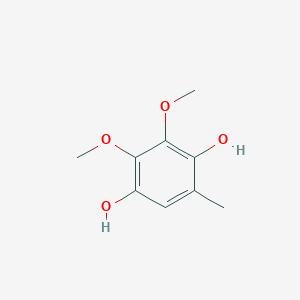

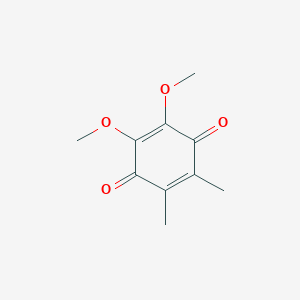

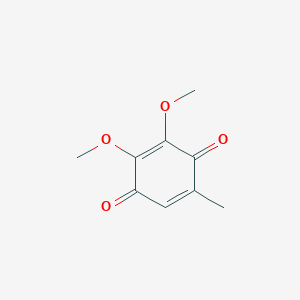

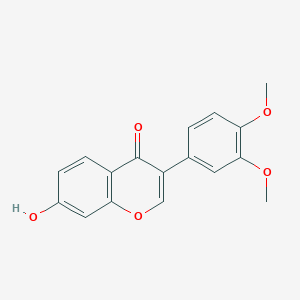

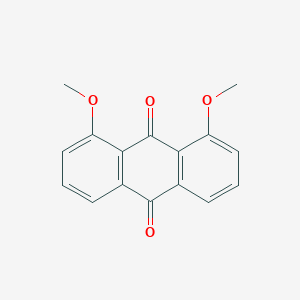

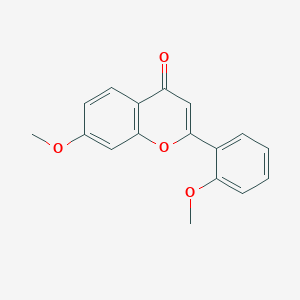

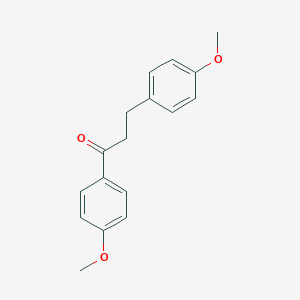

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.